molecular formula C21H20N6O3S3 B11218096 N-(4-sulfamoylphenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

N-(4-sulfamoylphenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

Cat. No.: B11218096
M. Wt: 500.6 g/mol
InChI Key: JFAOLRDRYUAYKX-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a sulfamoylphenethyl group, a thioxo-dihydroquinazolinyl moiety, and a thiazolylacetamide segment, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Quinazolinone Synthesis: The quinazolinone moiety can be prepared by cyclization of anthranilic acid derivatives with isothiocyanates.

    Coupling Reactions: The thiazole and quinazolinone intermediates are then coupled using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Assembly: The sulfamoylphenethyl group is introduced through nucleophilic substitution reactions, followed by the final coupling to form the complete molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (Br2, Cl2) or nitrating agents (HNO3) in the presence of Lewis acids.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, N-(4-sulfamoylphenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets involved in various diseases, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets could include enzymes or receptors involved in key biological pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-sulfamoylphenethyl)-2-(2-((2-oxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide: Similar structure but with an oxo group instead of a thioxo group.

    N-(4-sulfamoylphenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

The uniqueness of N-(4-sulfamoylphenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide lies in its combination of functional groups, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20N6O3S3

Molecular Weight

500.6 g/mol

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C21H20N6O3S3/c22-33(29,30)15-7-5-13(6-8-15)9-10-23-18(28)11-14-12-32-21(24-14)27-19-16-3-1-2-4-17(16)25-20(31)26-19/h1-8,12H,9-11H2,(H,23,28)(H2,22,29,30)(H2,24,25,26,27,31)

InChI Key

JFAOLRDRYUAYKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=NC(=CS3)CC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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